2-(isocyanatomethyl)-2-methyl-1,3-dioxolane
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Overview
Description
2-(isocyanatomethyl)-2-methyl-1,3-dioxolane is an organic compound that features both an isocyanate group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(isocyanatomethyl)-2-methyl-1,3-dioxolane can be synthesized through the reaction of 2-(hydroxymethyl)-2-methyl-1,3-dioxolane with phosgene or other isocyanate-forming reagents. The reaction typically involves the following steps:
Formation of the intermediate carbamoyl chloride: This is achieved by reacting the hydroxyl group with phosgene.
Conversion to the isocyanate: The intermediate carbamoyl chloride is then converted to the isocyanate by elimination of hydrogen chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure safety and efficiency, given the hazardous nature of phosgene. Alternative methods may use safer reagents like oxalyl chloride to form the isocyanate group.
Chemical Reactions Analysis
Types of Reactions
2-(isocyanatomethyl)-2-methyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Addition reactions: The isocyanate group reacts readily with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Alcohols and amines: These nucleophiles react with the isocyanate group under mild conditions to form urethanes and ureas.
Catalysts: Catalysts such as tin carboxylates and tertiary amines can be used to accelerate these reactions.
Major Products
Urethanes: Formed by the reaction of the isocyanate group with alcohols.
Ureas: Formed by the reaction of the isocyanate group with amines.
Scientific Research Applications
2-(isocyanatomethyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are valuable in coatings, adhesives, and foams.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Applications: Investigated for use in drug delivery systems and biomedical coatings due to its reactivity and ability to form stable polymers.
Mechanism of Action
The mechanism of action of 2-(isocyanatomethyl)-2-methyl-1,3-dioxolane primarily involves the reactivity of the isocyanate group. This group is highly electrophilic and reacts with nucleophiles to form stable covalent bonds. The molecular targets include hydroxyl and amine groups, leading to the formation of urethanes and ureas. The pathways involved are typically addition reactions facilitated by catalysts.
Comparison with Similar Compounds
Similar Compounds
Isocyanatoethyl methacrylate: Similar in that it contains an isocyanate group and is used in polymer chemistry.
Hexamethylene diisocyanate: Another isocyanate compound used in the production of polyurethanes.
Uniqueness
2-(isocyanatomethyl)-2-methyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts specific steric and electronic properties that can influence its reactivity and the properties of the resulting polymers. This makes it particularly valuable in applications requiring specific mechanical and thermal properties.
Properties
CAS No. |
2649055-33-2 |
---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.1 |
Purity |
95 |
Origin of Product |
United States |
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